![molecular formula C14H22O3Si B11850217 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid CAS No. 135865-51-9](/img/structure/B11850217.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid typically involves the protection of the hydroxyl group of 4-methylbenzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
- Dissolve 4-methylbenzoic acid in DMF.
- Add TBDMS-Cl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard workup procedures, such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
化学反応の分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS group can be substituted by other groups using nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected alcohol.
科学的研究の応用
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage. The deprotection mechanism involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the silyl ether bond and release of the free hydroxyl group .
類似化合物との比較
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanal
- 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of the benzoic acid derivative. This combination allows for selective protection and deprotection in complex organic syntheses, making it a valuable tool in both academic and industrial research .
特性
CAS番号 |
135865-51-9 |
|---|---|
分子式 |
C14H22O3Si |
分子量 |
266.41 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzoic acid |
InChI |
InChI=1S/C14H22O3Si/c1-10-7-8-11(13(15)16)9-12(10)17-18(5,6)14(2,3)4/h7-9H,1-6H3,(H,15,16) |
InChIキー |
WRZDEBLTLHCNIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


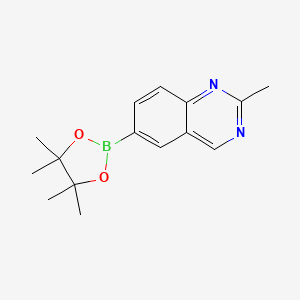
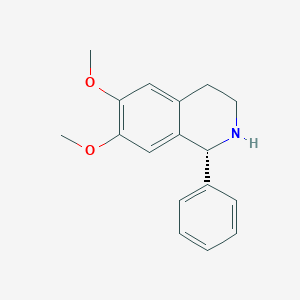
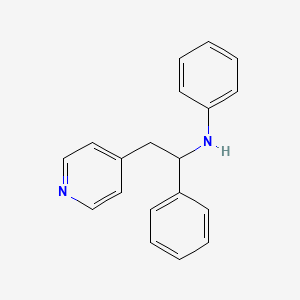
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)


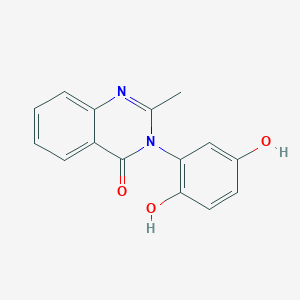


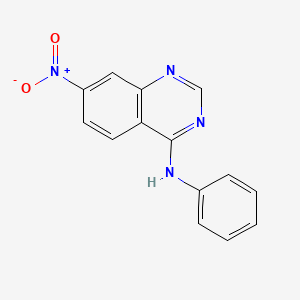
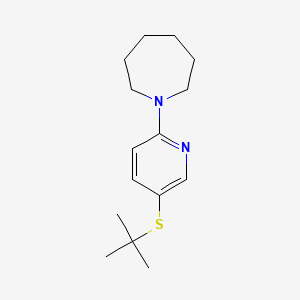
![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
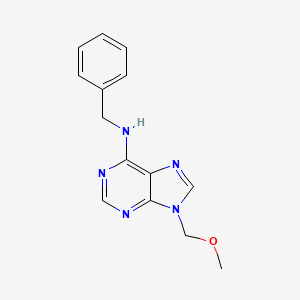
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
